molecular formula C3H8S<br>CH3(CH2)2SH<br>C3H8S B107717 1-Propanethiol CAS No. 107-03-9

1-Propanethiol

Cat. No. B107717
CAS RN: 107-03-9
M. Wt: 76.16 g/mol
InChI Key: SUVIGLJNEAMWEG-UHFFFAOYSA-N
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Description

1-Propanethiol is a compound that has been the subject of various studies due to its applications in organic synthesis and surface chemistry. It is known for its ability to form self-assembled monolayers on surfaces such as gold and its involvement in the synthesis of polymeric reagents and other organic compounds.

Synthesis Analysis

The synthesis of 1-Propanethiol and its derivatives has been explored in several studies. For instance, a novel nonthiolic, odorless 1,3-propanedithiol equivalent was synthesized using the Vilsmeier-Haack reagent, which showed high yields in thioacetalization reactions with various aldehydes and ketones . Additionally, polymeric reagents with propane-1,3-dithiol functions have been developed for supported organic syntheses, providing a reliable and odorless method to convert carbonyl compounds into 1,3-dithiane derivatives .

Molecular Structure Analysis

The molecular structure of 1-Propanethiol has been investigated through spectroscopic methods. The microwave spectrum of 1-Propanethiol and its deuterated species has been measured, providing rotational constants and insights into the rotational isomers of the molecule . This structural information is crucial for understanding the behavior of 1-Propanethiol in various chemical reactions and environments.

Chemical Reactions Analysis

1-Propanethiol undergoes various chemical reactions on different surfaces. On GaAs(100) and GaP(001) surfaces, 1-Propanethiol adsorbs dissociatively, leading to the formation of propanethiolate and hydrogen, followed by further reactions such as C-S bond scission and the formation of propyl species and elemental sulfur . These studies provide a detailed understanding of the surface chemistry of 1-Propanethiol at an atomic level.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Propanethiol have been extensively studied. Experimental and computational studies have provided thermodynamic properties across a wide temperature range, including heat capacity, heat of transition, heat of fusion, and vapor pressure . The chemical thermodynamic properties in the ideal gaseous state have also been computed, offering valuable data for the use of 1-Propanethiol in various applications.

Scientific Research Applications

Thermodynamic Properties and Rotational Tautomerism

1-Propanethiol has been studied for its thermodynamic properties and rotational tautomerism. Research has investigated its heat capacity, heat of transition, and vapor pressure, among other properties, providing valuable data for chemical analysis and industrial applications (Pennington et al., 1956).

Biofunctional Devices and Surface Chemistry

1-Propanethiol's interaction with zinc oxide (ZnO) surfaces has been explored, particularly for biofunctional devices. X-ray photoelectron spectroscopy revealed the formation of S O bonds between 1-propanethiol and ZnO layers, indicating potential applications in biosensing and medical devices (Ogata et al., 2005).

Semiconductor Surface Reactions

The adsorption and decomposition of 1-propanethiol on semiconductor surfaces like GaAs(100) have been studied. This research provides insights into the formation of propanethiolate and hydrogen, and the further reactions leading to various products, which is crucial for semiconductor processing and surface modification techniques (Donev et al., 2005).

Radical Scavenging in Radiolysis

1-Propanethiol has been identified as an effective H atom and alkyl radical scavenger in the γ-radiolysis of liquid cyclohexane. This finding suggests potential applications in radiation chemistry and protective measures against radiation-induced damage (Esser & Stone, 1973).

Self-Assembled Monolayers (SAMs) Formation

Research has been conducted on the assembly dynamics and detailed structure of 1-propanethiol monolayers on Au(111) surfaces. This is particularly relevant for the understanding of SAMs, which are vital in nanotechnology, electronic devices, and surface engineering (Zhang et al., 2006).

Vibrational Studies on Metal Surfaces

Vibrational studies of 1-propanethiol on metal surfaces, like Mo(110), have been performed, offering insights into its decomposition and interaction with metal surfaces. This research is significant for understanding surface reactions in catalysis and material science (Roberts & Friend, 1988).

Safety And Hazards

1-Propanethiol is moderately toxic . It is highly flammable and gives off irritating or toxic fumes (or gases) in a fire . Prolonged inhalation of high concentrations may damage the respiratory system . It may cause sensitization or allergic reactions in sensitive individuals . It may cause discomfort if swallowed .

Future Directions

While specific future directions for 1-Propanethiol are not mentioned in the available resources, its wide range of applications in various research areas, including cell biology, materials science, nanoscience, self-assembled monolayers (SAMs), nanoelectronics, and contact printing , suggest that it will continue to be a valuable compound in these and potentially other fields.

properties

IUPAC Name

propane-1-thiol
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InChI

InChI=1S/C3H8S/c1-2-3-4/h4H,2-3H2,1H3
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InChI Key

SUVIGLJNEAMWEG-UHFFFAOYSA-N
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Canonical SMILES

CCCS
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Molecular Formula

C3H8S, Array
Record name PROPANETHIOLS
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Related CAS

6898-84-6 (hydrochloride salt)
Record name Propyl mercaptan
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DSSTOX Substance ID

DTXSID5026750
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Molecular Weight

76.16 g/mol
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Physical Description

Propyl mercaptan appears as a colorless liquid with a strong, offensive odor. Moderately toxic. Flash point below 0 °F. Less dense than water and slightly soluble in water. Hence floats on water. Used as a chemical intermediate and a herbicide., Liquid, Colorless liquid with an offensive, cabbage-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with cabbage-like, sulfuraceous odour, Colorless liquid with an offensive, cabbage-like odor.
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Boiling Point

153 °F at 760 mmHg (USCG, 1999), 67.8 °C, 67.00 to 68.00 °C. @ 760.00 mm Hg, 68 °C, 153 °F
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Flash Point

5 °F (USCG, 1999), -20 °C, -5 °F; -20.5 °C, -5 °F
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Solubility

Slight (NIOSH, 2023), Miscible in ethanol, ether; very soluble in acetone, SOL IN PROPYLENE GLYCOL, Soluble in ethanol, ether, acetone, benzene, In water, 1.90X10+3 mg/L at 25 °C, 1.9 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.190, soluble in water, alcohol, propylene glycol and oils, Slight
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Density

0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.843 g/cu cm at 20 °C, Relative density (water = 1): 0.84, 0.842-0.847, 0.84
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Vapor Density

Relative vapor density (air = 1): 2.63
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Vapor Pressure

155 mmHg at 77 °F (NIOSH, 2023), 154.2 [mmHg], 154.2 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 20.7 (calculated), (77 °F): 155 mmHg
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Product Name

1-Propanethiol

Color/Form

COLORLESS, MOBILE LIQUID, Colorless liquid

CAS RN

79869-58-2, 107-03-9
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Record name PROPYL MERCAPTAN
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Record name 1-PROPANETHIOL
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Melting Point

-171 °F (USCG, 1999), -113.3 °C, -113 °C, -172 °F
Record name PROPYL MERCAPTAN
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Record name 1-Propanethiol
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Record name 1-PROPANETHIOL
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Propanethiol
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Citations

For This Compound
3,500
Citations
J Zhang, Chi, J Ulstrup - Langmuir, 2006 - ACS Publications
1-Propanethiol is chosen as a model alkanethiol to probe detailed mechanisms of the self-assembled monolayer (SAM) formation at aqueous /Au(111) interfaces. The assembly …
Number of citations: 96 pubs.acs.org
B Kalanyan, R Beams, MB Katz, AV Davydov… - Journal of Vacuum …, 2019 - pubs.aip.org
… The authors have developed a new thermal atomic layer deposition process using bis(tert-butylimido)-bis(dimethylamido)molybdenum and 1-propanethiol to produce MoS2containing …
Number of citations: 29 pubs.aip.org
MH Mashhadizadeh, M Amoli-Diva, MR Shapouri… - Food chemistry, 2014 - Elsevier
… , copper, mercury, and lead from some food samples were investigated by magnetic solid phase extraction using Fe 3 O 4 nanoparticles coated with 3-(trimethoxysilyl)-1-propanethiol …
Number of citations: 148 www.sciencedirect.com
TH Joo, K Kim, MS Kim - The Journal of physical chemistry, 1986 - ACS Publications
… In this respect we report here the SER spectra of 1-propanethiol … The SERS of 1-propanethiol has thus been investigated in … of the SER spectrum of 1-propanethiol, the SER spectrum of …
Number of citations: 163 pubs.acs.org
DW Scott, JP McCullough, JF Messerly… - Journal of the …, 1958 - ACS Publications
… Comprehensive thermodynamic studies of 2methyl-1-propanethiol (isobutyl mercaptan) were made as part of … Calculated Thermodynamic Properties of 2-Methyl- 1-propanethiol Vapor …
Number of citations: 26 pubs.acs.org
S Tang, Z Cao - The Journal of Physical Chemistry A, 2009 - ACS Publications
… 1-propanethiol on the Ga-rich GaAs (001) surface. Their experiments indicate that the adsorption and dissociation of 1-propanethiol … the surface processes of 1-propanethiol on the Ga-…
Number of citations: 14 pubs.acs.org
S Donev, N Brack, NJ Paris, PJ Pigram, NK Singh… - Langmuir, 2005 - ACS Publications
… In the current study, the adsorption and decomposition of 1-propanethiol on GaAs(100) are … This study focuses on ambient temperature adsorption of 1-propanethiol on GaAs(100) with …
Number of citations: 46 pubs.acs.org
T Torgrimsen, P Klaeboe - Acta Chem. Scand, 1970 - actachemscand.org
… we shall report our data for 1-propanethiol (propyl mer captan). … The previous spectroscopic work on 1-propanethiol was … the infrared spectrum of 1-propanethiol in the crystalline state at …
Number of citations: 36 actachemscand.org
Y Wang, Q Chi, NS Hush, JR Reimers… - The Journal of …, 2011 - ACS Publications
… Here, we extend high-resolution STM imaging of 1-butanethiol and 1-propanethiol SAMs at … interface structures formed in the SAMs of methanethiol, 1-propanethiol, and 1-butanethiol. …
Number of citations: 39 pubs.acs.org
RE Pennington, DW Scott, HL Finke… - Journal of the …, 1956 - ACS Publications
… made of the thermodynamic properties of 1-propanethiol in the temperature range 0 to 1000K… between the rotational tautomers of 1-propanethiol (the trans skeletal configuration is more …
Number of citations: 56 pubs.acs.org

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